1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Description
1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C17H15F3N2O and its molecular weight is 320.315. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml , which suggests that it may have good bioavailability.
Result of Action
Based on the biological activities of similar compounds, it may have potential therapeutic effects in a variety of conditions, including microbial infections, inflammation, viral diseases, fungal infections, oxidative stress, tumors, and kinase-related disorders .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-6-3-12(4-7-14)5-8-16(23)22-10-13-2-1-9-21-15(13)11-22/h1-4,6-7,9H,5,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVTJCGBXMGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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